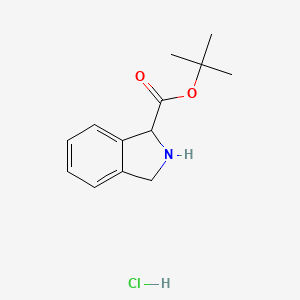

tert-Butyl isoindoline-1-carboxylate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-13(2,3)16-12(15)11-10-7-5-4-6-9(10)8-14-11;/h4-7,11,14H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWSWFVOUWPMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Tert Butyl Isoindoline 1 Carboxylate Hydrochloride

Convergent and Divergent Synthetic Routes

The synthesis of tert-butyl isoindoline-1-carboxylate hydrochloride can be approached through both convergent and divergent strategies, which offer flexibility in accessing the target molecule and its analogues. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. For this target compound, a convergent approach might involve the preparation of a protected isoindoline (B1297411) core and a separate tert-butoxycarbonyl unit, followed by their coupling.

Divergent synthesis, conversely, begins with a common precursor that is strategically modified to create a library of related compounds. researchgate.net In the context of tert-butyl isoindoline-1-carboxylate, a divergent approach could start from a functionalized isoindoline precursor, which is then subjected to various reactions to introduce the tert-butyl carboxylate group and other modifications, leading to a range of derivatives. nih.gov

Preparation of Key Isoindoline Precursors

The isoindoline core is the foundational scaffold for the target molecule. Its preparation can be achieved through several established synthetic routes. A common method involves the palladium-catalyzed intramolecular α-arylation of α-amino acid esters, which can selectively yield either isoindoline-1-carboxylic acid esters or their isoindole counterparts based on slight modifications of the reaction conditions. nih.gov Another approach is the acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives, which proceeds through the generation of a benzylic carbenium ion to form the isoindoline ring smoothly. organic-chemistry.org Furthermore, electrophilic cyclization of o-(1-alkynyl)benzamides using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS) provides a mild and efficient route to substituted isoindolin-1-ones, which can serve as precursors to the desired isoindoline scaffold. nih.gov

Table 1: Selected Synthetic Methods for Isoindoline Precursors

| Method | Key Reagents | Precursor Type | Reference |

|---|---|---|---|

| Intramolecular α-Arylation | Palladium catalyst, α-amino acid esters | Isoindoline-1-carboxylates | nih.gov |

| Intramolecular Hydroamination | Acid catalyst, 2-alkenylarylethylamines | Isoindolines | organic-chemistry.org |

| Electrophilic Cyclization | ICl, I₂, or NBS on o-(1-alkynyl)benzamides | Isoindolin-1-ones | nih.gov |

Introduction of the tert-Butyl Carboxylate Functionality

The tert-butyl carboxylate group, often referred to as a tert-butoxycarbonyl or "Boc" group, is a common protecting group in organic synthesis. Its introduction onto the isoindoline nitrogen is a critical step. This is typically achieved by reacting the isoindoline precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) or sodium bicarbonate. This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, for the ester functionality at the 1-position, the synthesis may involve reacting an amino acid with isobutylene (B52900) in the presence of an acid catalyst to form the tert-butyl ester. google.com This method is effective for creating tert-butyl esters of various amino acids, which can then be used to construct the isoindoline ring. The choice of method depends on whether the tert-butyl group is intended as a nitrogen-protecting group or as the ester moiety at the C-1 position.

Table 2: Methods for Introducing the tert-Butyl Carboxylate Group

| Reagent | Functionality Introduced | Typical Conditions | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protecting group | Base (e.g., triethylamine), organic solvent | chemdad.com |

Salt Formation and Crystallization Processes for Hydrochloride Derivatives

The final step in the synthesis is the formation of the hydrochloride salt. This is typically accomplished by treating a solution of the free base (tert-butyl isoindoline-1-carboxylate) with hydrochloric acid. primescholars.com The HCl can be used in various forms, such as a solution in an organic solvent like dioxane, ether, or isopropanol (B130326), or as gaseous HCl bubbled through the solution. google.comgoogle.com The choice of solvent is crucial as it influences the solubility of the resulting salt and the quality of the crystals. Upon addition of HCl, the hydrochloride salt precipitates out of the solution. The process is often performed at reduced temperatures to maximize the yield of the crystalline product. google.com Subsequent filtration and drying under vacuum yield the final this compound salt. The stability of the resulting hydrochloride salt can be superior to the free base form, which is an important consideration for large-scale production and storage. primescholars.comgoogle.com

Stereoselective Synthesis of Chiral Isoindoline-1-carboxylates

The development of stereoselective methods is crucial for producing enantiomerically pure chiral compounds. For isoindoline-1-carboxylates, which contain a stereocenter at the C-1 position, several asymmetric strategies have been successfully employed.

Asymmetric Catalysis Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is a highly efficient and atom-economical approach.

Enzyme-Mediated Kinetic Resolution involves the use of enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.gov For instance, the dynamic kinetic resolution of 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester has been achieved using Pseudomonas cepacia lipase (B570770) (PSL), yielding optically active carbamates with excellent stereoselectivity. nih.gov This biocatalytic approach avoids the need for metal or acid-base catalysts for racemization. nih.gov While not enzymatic, non-enzymatic acylation catalysts have also been developed for the kinetic resolution of related indoline (B122111) structures. nih.gov

Metal-Catalyzed Asymmetric Functionalization employs transition metal complexes with chiral ligands to control the stereochemical outcome of a reaction. nih.gov Various transition metals, including rhodium, palladium, iridium, and copper, have been used in the asymmetric synthesis of isoindolinone skeletons. nih.gov Palladium-catalyzed reactions are particularly noteworthy, such as the synergistic use of a palladium catalyst and a Brønsted acid for the diastereoselective cyclization of chiral sulfinamides to yield chiral isoindolines. acs.orgnih.gov Nickel-catalyzed [2 + 2 + 2] cocyclization reactions have also been developed for the asymmetric synthesis of isoindoline derivatives. acs.org Chiral phosphoric acids and phase transfer catalysts represent other classes of catalysts effective in these transformations. nih.govnih.gov

Table 3: Asymmetric Catalysis Systems for Isoindoline Synthesis

| Catalysis Type | Catalyst System | Application | Reference(s) |

|---|---|---|---|

| Enzyme-Mediated | Pseudomonas cepacia Lipase (PSL) | Dynamic kinetic resolution | nih.gov |

| Metal-Catalyzed | Palladium/Chiral Ligand + Brønsted Acid | Diastereoselective cyclization | acs.orgnih.gov |

| Metal-Catalyzed | Nickel/Chiral Phosphine Ligand | [2+2+2] Cocyclization | acs.org |

| Organocatalysis | Chiral Phosphoric Acids, Thioureas | Asymmetric synthesis of isoindolinones | nih.govmdpi.com |

Chiral Auxiliary-Mediated Strategies

This strategy involves temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. A prominent example is the use of chiral N-tert-butylsulfinyl-isoindolinones. researchgate.net The tert-butanesulfinamide group acts as a powerful chiral directing group. For example, the asymmetric induction provided by a chiral sulfinyl group has been investigated in a palladium/Brønsted-acid-catalyzed intramolecular allylic amination to produce chiral isoindoline-1-carboxylic acid esters. acs.orgnih.gov The diastereoselectivity of such reactions can be high, providing access to key unnatural α-amino acid scaffolds. nih.gov Other auxiliaries, such as chiral oxazolidinones and pseudoephedrine, have also been widely used in asymmetric synthesis, although their specific application to this exact target may vary. wikipedia.org

Table 4: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary | Key Feature | Typical Application | Reference |

|---|---|---|---|

| N-tert-Butanesulfinamide | Chiral sulfinyl group | Asymmetric synthesis of amines and heterocycles | acs.orgnih.govresearchgate.net |

| Oxazolidinones (Evans) | Rigid bicyclic system | Asymmetric alkylations and aldol (B89426) reactions | wikipedia.org |

| 8-phenylmenthol | Chiral alcohol | Asymmetric Diels-Alder and ene reactions | wikipedia.org |

Diastereoselective Control in Isoindoline Formation

Achieving control over the three-dimensional arrangement of atoms, or stereochemistry, during the formation of the isoindoline ring is critical for producing a specific, desired stereoisomer. Diastereoselective control is accomplished by influencing the reaction pathway to favor the formation of one diastereomer over others. Key strategies involve the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One effective approach is the direct alkylation of carbanions derived from isoindolinones that have a chiral auxiliary group attached to the nitrogen atom. acs.org Chiral auxiliaries such as (R)-phenylglycinol and N-tert-butylsulfinamides are widely employed for this purpose. chim.itacs.org For instance, the N-tert-butylsulfinyl group can effectively direct the stereochemistry of nucleophilic additions. acs.org The diastereoselectivity of these reactions is often high, regardless of the electronic properties of substituents on the aromatic ring or the size of the incoming alkyl group. researchgate.net

Another powerful method involves synergistic catalysis, where multiple catalysts work together to control the reaction. A combination of palladium and a Brønsted acid has been shown to enable the diastereoselective cyclization of chiral sulfinamides, providing chiral isoindolines in good yields and with high diastereoselectivities. organic-chemistry.org Theoretical calculations, including Density Functional Theory (DFT), can be used to predict and rationalize the observed diastereoselectivity, determining whether the reaction is under thermodynamic or kinetic control. acs.orgnih.gov The chiral auxiliary can typically be removed in a subsequent step without affecting the newly created stereocenter. researchgate.net

| Strategy | Key Feature | Typical Outcome | Reference |

| Chiral Auxiliary | Use of temporary chiral groups (e.g., N-tert-butylsulfinyl) on the nitrogen atom. | Directs the approach of reagents to create a preferred stereoisomer. | acs.org |

| Synergistic Catalysis | Combination of multiple catalysts (e.g., Palladium and Brønsted acid). | Enhances diastereoselectivity in cyclization reactions. | organic-chemistry.org |

| Substrate Control | Inherent chirality in the starting material guides the formation of new stereocenters. | High diastereoselectivity based on steric and electronic factors. | acs.org |

Optimization of Reaction Conditions and Process Development for Scalability in Academic Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of all reaction parameters. nih.gov This process development is crucial for ensuring efficiency, safety, and reproducibility, even in an academic setting where multi-gram quantities might be needed. purdue.edu Optimization involves systematically varying conditions such as solvent, catalyst, reagent concentration, and temperature to find the ideal balance for maximizing yield and purity while minimizing reaction time and waste. researchgate.netresearchgate.net

The choice of solvent can dramatically influence the outcome of a chemical reaction. Solvents can affect the solubility of reagents, stabilize transition states, and participate in the reaction mechanism. In the synthesis of isoindoline derivatives, a systematic investigation of solvents is critical. nih.gov

For instance, in one study on the formation of polycyclic isoindolines, chlorinated solvents like dichloromethane (B109758) and dichloroethane provided very high yields. nih.gov Nonpolar solvents such as toluene (B28343) also performed well. nih.gov However, polar and protic solvents proved unsuitable; acetonitrile (B52724) led to no product formation, while THF, 1,4-dioxane, methanol (B129727) (MeOH), and DMF caused decomposition of the product. nih.gov This highlights the necessity of screening a range of solvents to identify the optimal medium for a specific isoindoline synthesis.

| Solvent | Solvent Type | Observed Outcome | Reference |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Chlorinated | Very High Yield | nih.gov |

| Dichloroethane | Chlorinated | Very High Yield | nih.gov |

| Toluene | Nonpolar | High Yield | nih.gov |

| Acetonitrile | Polar Aprotic | No Desired Product | nih.gov |

| THF | Polar Aprotic | Product Decomposition | nih.gov |

| 1,4-Dioxane | Polar Aprotic | Product Decomposition | nih.gov |

| Methanol (MeOH) | Polar Protic | Product Decomposition | nih.gov |

| DMF | Polar Aprotic | Product Decomposition | nih.gov |

Catalysts and reagents are at the heart of chemical transformations, and their careful selection is paramount for an efficient synthesis. In isoindoline synthesis, a variety of catalytic systems have been explored. Palladium-catalyzed reactions, such as intramolecular α-arylation, are effective for forming the isoindoline ring. nih.gov The choice of ligand, such as triphenylphosphine (B44618) (PPh₃) or 1,3-Bis(diphenylphosphino)propane (dppp), and the catalyst-to-ligand ratio can significantly impact the reaction yield. nih.gov

Brønsted acids like trifluoroacetic acid (TFA) and methanesulfonic acid (MsOH) can also serve as effective catalysts. nih.gov Research has shown that TFA can be an optimal protic acid catalyst, with stronger acids leading to decreased yields. nih.gov In addition to metal and acid catalysts, organocatalysis using chiral phosphoric acids has emerged as a powerful tool for asymmetric isoindoline synthesis. researchgate.net Heterogeneous catalysts, such as silver-rhenium nanoparticles on an alumina (B75360) support ([AgRe/Al₂O₃]), offer the advantage of easier separation and recyclability while promoting transformations with high regioselectivity. nih.gov

| Catalyst System | Catalyst Type | Application | Reference |

|---|---|---|---|

| Palladium(0) / Phosphine Ligand | Transition Metal | Intramolecular α-arylation for cyclization. | nih.govnih.gov |

| Trifluoroacetic Acid (TFA) | Brønsted Acid | Pictet-Spengler-type cyclizations. | nih.gov |

| Chiral Phosphoric Acid | Organocatalyst | Asymmetric [4+1] annulation. | researchgate.net |

| [AgRe/Al₂O₃] Nanocatalyst | Heterogeneous | Regioselective hydro-deoxygenation of azaphthalimides. | nih.gov |

Microwave-assisted synthesis has become a valuable technique in organic chemistry for accelerating reactions and improving yields. nih.goveurekaselect.com By using microwave irradiation to heat the reaction mixture, chemists can often dramatically reduce reaction times from hours to minutes. researchgate.net This methodology is considered a form of green chemistry, especially when reactions are performed in environmentally benign solvents like water. researchgate.netuobasrah.edu.iq

For the synthesis of isoindolinone derivatives, microwave-assisted protocols have been developed that feature simple, one-pot, multi-component reactions. researchgate.netuobasrah.edu.iq These methods offer high efficiency and can lead to good-to-excellent yields in significantly shorter times compared to conventional heating methods. researchgate.netnih.gov For example, a reaction that might take several hours under traditional reflux conditions could be completed in as little as 20-30 minutes in a microwave reactor, making it a highly attractive option for rapid synthesis and optimization in an academic research environment. nih.gov

| Method | Temperature (°C) | Time | Yield | Reference |

| Conventional Heating | 80 - 110 | 6 - 12 hours | Moderate | nih.gov |

| Microwave Irradiation | 150 - 200 | 8 - 30 minutes | Good to Excellent | nih.govresearchgate.netuobasrah.edu.iq |

Reactivity and Mechanistic Investigations of Tert Butyl Isoindoline 1 Carboxylate Hydrochloride and Its Derivatives

Reactivity Profile of the N-Boc Protected Amine and Carboxylate Ester

The reactivity of tert-butyl isoindoline-1-carboxylate is significantly influenced by the presence of the N-Boc (tert-butyloxycarbonyl) protecting group and the tert-butyl ester. These groups not only protect the amine and carboxylic acid functionalities but also modulate the electronic properties and reactivity of the isoindoline (B1297411) scaffold.

The N-Boc and tert-butyl ester groups are known for their stability in neutral and basic conditions, yet they can be readily cleaved under acidic conditions. thieme.de This selective lability is a cornerstone of their use in multi-step organic synthesis.

Similarly, the acid-catalyzed deprotection of the N-Boc group proceeds through protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form the tert-butyl cation, carbon dioxide, and the free amine. stackexchange.com The mechanism is analogous to that of the tert-butyl ester cleavage, highlighting the parallel reactivity of these two protecting groups under acidic conditions. stackexchange.com

Table 1: Common Acidic Reagents for Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Common for both N-Boc and t-butyl ester deprotection. thieme.destackexchange.com |

| Hydrochloric acid (HCl) | In a solvent like dioxane or ethyl acetate | Provides the hydrochloride salt of the deprotected amine. |

| Sulfuric acid (H₂SO₄) | Catalytic amounts in a protic solvent | Effective for t-butyl ester hydrolysis. acsgcipr.org |

The isoindoline ring system possesses both nucleophilic and electrophilic character, which can be exploited in various chemical transformations. The nitrogen atom's lone pair of electrons can be donated into the aromatic system, rendering the C1 and C3 positions of the corresponding isoindole nucleophilic. nih.gov This nucleophilicity can be harnessed in reactions such as Michael additions and other intramolecular cyclizations. nih.gov

Conversely, the isoindoline scaffold can be rendered electrophilic. Protonation of the isoindole nitrogen can lead to the formation of an isoindolium ion, which is electrophilic at the C1 and C3 positions. nih.gov This "umpolung" (reactivity inversion) strategy allows for reactions with various nucleophiles in a Pictet-Spengler-type cyclization. nih.gov

Furthermore, the benzene (B151609) ring of the isoindoline scaffold can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

Table 2: Reactivity of the Isoindoline Ring

| Position | Reactivity | Type of Reactions |

|---|---|---|

| N-atom | Nucleophilic | Alkylation, Acylation |

| C1/C3 (as isoindole) | Nucleophilic | Michael addition, Intramolecular cyclization nih.gov |

| C1/C3 (as isoindolium) | Electrophilic | Pictet-Spengler-type cyclization nih.gov |

Ring Transformations and Cyclization Pathways Involving the Isoindoline Scaffold

The rigid, bicyclic structure of the isoindoline scaffold makes it a valuable building block for the synthesis of more complex polycyclic systems.

The isoindoline moiety can participate in various intramolecular cyclization reactions to form novel heterocyclic structures. For instance, N-propargylisoindolines can undergo a gold-catalyzed nih.govarkat-usa.org-hydride shift, leading to the formation of fused ring systems. ua.es Another key reaction is the Pictet-Spengler-type cyclization, where an in situ-generated electrophilic isoindolium ion reacts with a tethered nucleophile to afford polycyclic isoindolines. nih.gov This strategy has been successfully employed in the one-pot synthesis of a variety of polycyclic isoindolines in good yields. nih.gov

Annulation reactions involving the isoindoline scaffold provide a powerful tool for the construction of fused heterocyclic systems. rsc.orgcolab.ws These reactions typically involve the reaction of the isoindoline derivative with a suitable partner that contains two reactive sites, leading to the formation of a new ring fused to the isoindoline core. mdpi.com For example, palladium-catalyzed annulation of related heterocyclic systems has been shown to produce fused transannulated products. rsc.org The isoindoline scaffold can serve as a precursor to isoindoles, which are highly reactive dienes in Diels-Alder reactions, leading to the formation of complex polycyclic structures. ua.es

Isoindoline derivatives can exist in equilibrium with their corresponding isoindole tautomers. thieme-connect.de The stability of these tautomers is influenced by the substituents on the ring. thieme-connect.de For instance, 2H-isoindoles are generally more stable than the 1H-isoindolenine tautomers, but substitution can shift this equilibrium. thieme-connect.de This tautomerism can play a crucial role in the reactivity of these compounds, as the two tautomers can exhibit different chemical properties. thieme-connect.de

Rearrangement reactions are also known to occur in isoindoline chemistry. For example, under acidic conditions, certain substituted o-(aminomethyl)benzaldehydes can undergo rearrangement through an isoindole intermediate, which can be trapped with a dienophile. ua.es

Table 3: Tautomerism in Isoindole Systems

| Tautomer | Structure | Relative Stability |

|---|---|---|

| 2H-Isoindole | Aromatic pyrrole (B145914) ring fused to benzene | Generally more stable for the parent compound. thieme-connect.de |

Detailed Kinetic and Thermodynamic Control Studies in Isoindoline Reactions

In chemical reactions where multiple products can be formed from a single reactant, the distribution of these products can often be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org The distinction is crucial when competing reaction pathways lead to different outcomes. wikipedia.org Under kinetic control, the major product is the one that is formed the fastest, possessing the lowest activation energy. libretexts.orgdalalinstitute.com These conditions are typically achieved at lower temperatures where the reactions are irreversible. libretexts.org Conversely, under thermodynamic control, the reaction is reversible, usually at higher temperatures, allowing equilibrium to be established. libretexts.org In this scenario, the most stable product, with the lowest Gibbs free energy, will be the predominant one. wikipedia.orgdalalinstitute.com

The study of isoindoline derivatives provides clear examples of this principle. The reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide, for instance, demonstrates a distinct divergence in product formation based on the reaction conditions, showcasing a classic case of kinetic versus thermodynamic control. researchgate.net

Under kinetically controlled conditions (refluxing in isopropanol (B130326) for 4 hours), the reaction proceeds through an initial opening of the isoindole fragment, followed by a rearrangement involving the exocyclic imine group and the succinimide (B58015) fragment. This pathway leads to the formation of a dihydropyrimidone ring, which then undergoes oxidative aromatization. researchgate.net The product formed under these conditions is the result of the faster reaction pathway. researchgate.net

When the reaction is subjected to thermodynamic control (refluxing in dimethylformamide, or DMF, for 6 hours), a different, more stable product is formed. The higher temperature allows the reaction pathways to be reversible, and the system eventually settles in the lowest energy state, favoring the thermodynamically stable product. researchgate.net

The outcomes of these reactions are summarized in the table below, illustrating how reaction conditions dictate the final product in reactions involving isoindoline derivatives.

| Control Type | Solvent | Reaction Time | Temperature | Major Product | Yield |

|---|---|---|---|---|---|

| Kinetic | Isopropanol | 4 hours | Reflux | Kinetic Product (Compound 3 in source) | 72% |

| Thermodynamic | DMF | 6 hours | Reflux | Thermodynamic Product (Compound 2 in source) | 68% |

Investigations of Radical and Cationic Intermediates in Reaction Pathways

The reaction mechanisms of isoindoline derivatives often involve highly reactive, transient species known as intermediates. These intermediates, which include radicals and cations, are crucial in determining the course of the reaction and the structure of the final products. mdpi.comresearchgate.net Understanding their formation and behavior is essential for controlling reaction outcomes.

Cationic Intermediates: A prominent cationic intermediate in the chemistry of isoindoline derivatives is the N-acyliminium ion (NAI). These intermediates are synthetically valuable and can be generated from precursors like 3-hydroxyisoindolin-1-ones under acidic conditions. nih.gov The formation of an N-acyliminium ion creates a reactive electrophilic center that can be trapped by various nucleophiles, allowing for the construction of more complex molecular scaffolds. nih.govresearchgate.net For example, the reaction between 3-alkylidenephthalides and primary amines can generate 3-hydroxyisoindolinones in situ, which are then converted to the corresponding NAI intermediates, facilitating further functionalization. nih.gov The trapping of such putative cationic intermediates is a known strategy for confirming their existence in a reaction pathway. nih.gov

Radical Intermediates: Radical intermediates, species with unpaired electrons, also play a significant role in the reactivity of isoindoline precursors. researchgate.net Oxidative radical reactions, for instance, can be used to synthesize complex isoindole structures. mdpi.com A notable example is the iron(III) chloride-promoted cascade radical cyclization–cyclization of an active methine substrate bearing both allyl and phenyl groups. mdpi.com

The proposed mechanism for this transformation begins with a single electron-transfer (SET) from an enolate-Fe(III) complex, which generates a radical intermediate. This radical then undergoes a series of cyclization steps:

A 5-exo-trig cyclization to form a new radical intermediate. mdpi.com

A second cyclization of this new radical onto the phenyl group. mdpi.com

Subsequent oxidation of the resulting radical affords a cation intermediate, which then leads to the final 1H-benzo[f]isoindole product. mdpi.com

Investigations into such pathways can be supported by radical trapping experiments. The introduction of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT) can inhibit reactions that proceed via a radical mechanism, providing strong evidence for the involvement of these intermediates. mdpi.com

The following table summarizes key intermediates identified in the reaction pathways of isoindoline derivatives.

| Intermediate Type | Specific Intermediate | Precursor/Reaction Type | Method of Investigation/Generation | Reference |

|---|---|---|---|---|

| Cationic | N-acyliminium ion (NAI) | 3-Hydroxyisoindolin-1-ones | Generation under acidic conditions | nih.gov |

| Radical | Alkyl Radical | Oxidative Radical Cyclization | Generation via Single Electron Transfer (SET) from Fe(III) complex | mdpi.com |

| Cationic | Carbocation | Oxidative Radical Cyclization | Formed via oxidation of a radical intermediate | mdpi.com |

Derivatization Strategies and Structural Modifications of the Tert Butyl Isoindoline 1 Carboxylate Scaffold

Functionalization of the Isoindoline (B1297411) Core at Peripheral Positions

The aromatic ring of the isoindoline core is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its biological activity and physical characteristics.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. In the context of tert-butyl isoindoline-1-carboxylate, the regioselectivity of EAS reactions is governed by the directing effects of the substituents on the benzene (B151609) ring. The N-acyl group is a deactivating group and a meta-director, while the fused pyrrolidine (B122466) ring can be considered as an activating ortho, para-director. libretexts.org The interplay of these directing effects, along with steric hindrance, will determine the position of substitution.

A notable example of an electrophilic substitution on a related N-protected indole (B1671886) system is the regioselective nitration of tert-butyl 1H-indole-1-carboxylate. nih.gov In this reaction, treatment with trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate (B79036) provides the 3-nitroindole derivative in moderate yield. nih.gov This suggests that the aromatic ring of N-Boc protected heterocycles is susceptible to nitration under mild, non-acidic conditions. The regioselectivity is influenced by both electronic and steric factors, with substitution at the 4-position being affected by steric hindrance. nih.gov

Friedel-Crafts acylation, another important EAS reaction, has been successfully applied to N-protected indoles. For instance, 1-(phenylsulfonyl)indoles can be acylated with acetic anhydride in the presence of aluminum chloride to afford the corresponding acylindoles in excellent yields. researchgate.net This methodology allows for the introduction of alkyl groups after a subsequent reductive deoxygenation step. researchgate.net Although not directly demonstrated on the isoindoline scaffold, these examples on related N-protected heterocycles provide a strong indication of the feasibility and potential regiochemical outcomes of such reactions on tert-butyl isoindoline-1-carboxylate.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on N-Protected Heterocycles

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| tert-Butyl 1H-indole-1-carboxylate | (CF₃CO)₂O, NMe₄NO₃, CH₃CN, 0-5 °C | tert-Butyl 3-nitro-1H-indole-1-carboxylate | Moderate | nih.gov |

| 1-(Phenylsulfonyl)indole | Acetic anhydride, AlCl₃, CH₂Cl₂ | Acyl-1-(phenylsulfonyl)indoles | Excellent | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly valuable for the derivatization of the isoindoline core, typically requiring a halogenated precursor.

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govnih.govresearchgate.netresearchgate.net This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. A notable application of this methodology has been demonstrated in the synthesis of acetylene-substituted isoindoline nitroxides via a palladium-catalyzed copper-free Sonogashira coupling. This highlights the feasibility of performing Sonogashira couplings on the isoindoline scaffold.

Table 2: Overview of Relevant Cross-Coupling Methodologies

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron compound + Organic halide/triflate | Palladium catalyst, Base | Mild conditions, high functional group tolerance |

| Sonogashira | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst, Copper co-catalyst (optional), Base | Forms C(sp²)-C(sp) bonds, useful for introducing alkynyl groups |

Introduction of Diverse Heterocyclic Moieties onto the Isoindoline Backbone

The incorporation of heterocyclic moieties onto the isoindoline backbone can significantly impact the pharmacological properties of the resulting molecule. One approach to achieve this is through the reaction of a suitable precursor, such as o-phthalaldehyde, with a heteroaromatic amine. This method has been employed to synthesize a series of novel phenyl- and pyridyl-substituted isoindolines. nih.gov By modifying the reaction conditions from neutral to acidic and adjusting the temperature, various substituted isoindolines can be obtained. nih.gov This strategy provides a direct route to isoindoline derivatives bearing heterocyclic substituents at the 2-position.

Another strategy involves the use of cross-coupling reactions, as discussed in the previous section, to attach heterocyclic rings to the aromatic core of the isoindoline. For instance, a halogenated tert-butyl isoindoline-1-carboxylate could be coupled with a heterocyclic boronic acid or ester via a Suzuki-Miyaura reaction to introduce a variety of heterocyclic systems.

Synthesis of Spirocyclic and Bridged Isoindoline Derivatives

The construction of more complex, three-dimensional structures such as spirocyclic and bridged systems from the isoindoline scaffold is an area of active research. These rigid architectures are of great interest in drug discovery as they can lead to compounds with improved binding affinity and selectivity for biological targets.

Spirocyclic isoindoline derivatives can be synthesized through various strategies. One approach involves the conversion of isoindolinone derivatives into spiro-fused isoindolinone-indolines using a halonium ion-mediated strategy. rsc.org Another method describes the synthesis of spiro-isoquinolino-piperidine derivatives, which involves the formation of a spirocyclic core through an intramolecular cyclization. nih.gov The synthesis of spiro[pyrrolidine-3,3′-oxindoles] and their indoline (B122111) analogues has also been reported, highlighting the versatility of synthetic routes to spirocyclic systems containing the indoline or isoindoline motif. mdpi.com

Bridged isoindoline derivatives , which are characteristic of many complex alkaloids, represent a significant synthetic challenge. The synthesis of bridged isoindole polycycles can be approached through one-pot methodologies involving skeletal remodeling of precursor molecules. Intramolecular cycloaddition reactions are also a key strategy for the formation of bridged systems. For example, the intramolecular cycloaddition of propargyl-substituted methyl azaarenes induced by tert-butyl nitrite (B80452) can lead to the formation of isoxazole-fused tricyclic quinazoline (B50416) alkaloids, which can be considered as bridged systems. mdpi.comnih.gov While direct synthesis from tert-butyl isoindoline-1-carboxylate is not explicitly detailed, these examples showcase the types of transformations that can be envisioned to construct bridged isoindoline architectures.

Regioselective and Chemoselective Modifications of the Carboxylate Group

The tert-butyl carboxylate group in tert-butyl isoindoline-1-carboxylate offers a site for selective modification. Due to the stability of the tert-butyl ester under many reaction conditions, it can be carried through several synthetic steps before being modified or removed.

One of the most common transformations of the tert-butyl ester is its deprotection to the corresponding carboxylic acid. This is typically achieved under acidic conditions. However, for substrates containing other acid-labile protecting groups, chemoselective deprotection methods are required.

Another important modification is the conversion of the tert-butyl ester into other functional groups . For instance, tert-butyl esters can be converted to acid chlorides using thionyl chloride at room temperature. nih.gov This transformation is selective, as other esters like benzyl, methyl, ethyl, and isopropyl esters are unreactive under these conditions. nih.gov The resulting acid chloride can then be readily converted into a variety of amides, esters, and other carboxylic acid derivatives.

Furthermore, the direct conversion of a related tetrahydroisoquinoline-3-carboxylic acid to its N-tert-butylamide has been demonstrated through an in-situ formation of an N-carboxy anhydride followed by reaction with tert-butylamine. google.com This suggests a viable pathway for the amidation of the carboxylate group in tert-butyl isoindoline-1-carboxylate after its hydrolysis to the corresponding carboxylic acid.

Table 3: Examples of Carboxylate Group Modifications

| Starting Material Type | Reagents and Conditions | Product Type | Key Feature | Reference |

| tert-Butyl ester | Thionyl chloride, room temperature | Acid chloride | Selective conversion in the presence of other esters | nih.gov |

| Tetrahydroisoquinoline-3-carboxylic acid | 1. Phosgene; 2. tert-Butylamine | N-tert-Butyl-tetrahydroisoquinoline-3-carboxamide | Direct conversion to a tertiary amide | google.com |

Applications of Tert Butyl Isoindoline 1 Carboxylate Hydrochloride in Advanced Organic Synthesis Research

Utilization as a Versatile Building Block for Complex Nitrogen-Containing Heterocycles

tert-Butyl isoindoline-1-carboxylate hydrochloride serves as a foundational starting material for the synthesis of a wide array of complex nitrogen-containing heterocycles. The isoindoline (B1297411) core is a key component in numerous approved drugs, including those for treating conditions like multiple myeloma, leukemia, and hypertension. nih.gov The inherent structure of the isoindoline ring system, a bicyclic framework where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring, provides a rigid and synthetically adaptable platform. nih.gov

The tert-butoxycarbonyl (Boc) protecting group on the carboxylic acid moiety and the hydrochloride salt of the secondary amine allow for selective and sequential reactions. This dual functionality enables chemists to introduce diverse substituents and build intricate molecular frameworks. For instance, the isoindoline scaffold can be elaborated into more complex fused heterocyclic systems, such as isoindolo[2,1-a]quinolines and other polycyclic structures with significant biological relevance. nih.gov The ability to deprotect the amine under specific conditions while the carboxylic acid remains protected, or vice versa, is a key advantage in multistep synthetic sequences.

One notable application is in the synthesis of isoindolin-1-one derivatives. These oxidized forms of the isoindoline core are also prevalent in medicinally important molecules. acs.org Starting from tert-butyl isoindoline-1-carboxylate, synthetic routes can be devised to introduce functionality at various positions of the isoindoline ring, followed by oxidation to the corresponding isoindolin-1-one. The versatility of this building block is further demonstrated by its use in the construction of spirocyclic and other topologically complex heterocyclic systems.

Precursor in Asymmetric Synthesis of Non-Natural Amino Acid Scaffolds and Derivatives

The synthesis of non-natural amino acids is a burgeoning area of research, driven by their potential to create peptides and proteins with novel functions and enhanced stability. This compound, particularly in its chiral forms, is a valuable precursor for the asymmetric synthesis of unique amino acid scaffolds. The rigid isoindoline framework can serve as a template to control stereochemistry during synthetic transformations.

Recent research has focused on the development of catalytic asymmetric methods to produce enantiomerically enriched isoindoline-1-carboxylic acid derivatives. acs.org For example, asymmetric cascade reactions, such as the nitro-Mannich reaction followed by in situ cyclization, have been employed to synthesize 3-substituted isoindolinones with high enantioselectivity. mdpi.com While not directly starting from the hydrochloride salt in all published instances, these studies highlight the importance of the N-protected isoindoline carboxylate scaffold in asymmetric synthesis.

The incorporation of the isoindoline-1-carboxylic acid moiety into peptide chains can induce specific conformational constraints, which is a valuable tool in peptidomimetic design. The resulting non-natural amino acids can act as proline analogues with a fused benzene ring, leading to peptides with altered secondary structures and biological activities. acs.org The development of efficient and stereoselective methods to synthesize these complex amino acid derivatives is crucial for their application in drug discovery and chemical biology.

Role in Modular and Fragment-Based Synthetic Approaches

The concept of modularity is central to modern drug discovery, allowing for the rapid generation of compound libraries with diverse functionalities. This compound is well-suited for such modular and fragment-based synthetic strategies. nih.gov Its structure can be conceptually divided into distinct modules: the isoindoline core, the protected carboxyl group, and the secondary amine. Each of these can be independently modified to explore the chemical space around the scaffold.

In fragment-based drug discovery (FBDD), small molecular fragments with weak binding affinity to a biological target are identified and then optimized into more potent leads. The isoindoline scaffold itself can be considered a valuable fragment due to its prevalence in bioactive molecules. nih.govacs.org Starting with this compound, medicinal chemists can systematically build upon this core by introducing different substituents to probe structure-activity relationships (SAR).

A modular approach often involves a "head, core, linker, and tail" strategy in rational drug design. In this context, the isoindoline scaffold serves as a rigid and predictable core structure. nih.gov The protected carboxyl and amine functionalities act as convenient handles for attaching various "head" and "tail" groups through well-established chemical transformations, such as amide bond formation and N-alkylation or N-arylation reactions. This modularity facilitates the synthesis of focused libraries of compounds for biological screening.

Application in the Construction of Advanced Ligands and Scaffolds for Chemical Biology Research

The development of novel ligands and scaffolds is essential for probing biological systems and identifying new therapeutic targets. The isoindoline framework is a key component in the design of ligands for a variety of biological targets, including enzymes and receptors. This compound provides a convenient entry point for the synthesis of such advanced molecular tools for chemical biology research. mdpi.com

For instance, isoindoline-1,3-dione (phthalimide) derivatives, which can be synthesized from isoindoline precursors, have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. clockss.org The planar and hydrophobic nature of the isoindoline ring system allows for effective interaction with the active sites of various enzymes. nih.gov

Furthermore, the ability to introduce diverse functional groups onto the isoindoline scaffold allows for the fine-tuning of a ligand's binding affinity and selectivity. The protected carboxylic acid of tert-butyl isoindoline-1-carboxylate can be deprotected and used as a handle to attach reporter groups, such as fluorescent tags or biotin, for use in biochemical assays and imaging studies. This versatility makes it a valuable tool for the development of chemical probes to study complex biological processes.

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structural Elucidation

Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

Spectroscopic methods are indispensable for real-time monitoring of the synthesis of tert-Butyl isoindoline-1-carboxylate hydrochloride. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy allow chemists to track the progress of the reaction by observing changes in characteristic vibrational frequencies. For instance, during the esterification of the isoindoline-1-carboxylic acid precursor, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the strong C=O stretching vibration of the tert-butyl ester group provide clear indicators of reaction completion. Similarly, monitoring the N-H stretching frequency of the isoindoline (B1297411) ring can provide insights into the reaction kinetics and the formation of the hydrochloride salt.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Confirming Structural Integrity

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. Under electrospray ionization (ESI), the compound typically forms a protonated molecular ion [M+H]⁺. A key fragmentation pathway observed in the mass spectrum involves the loss of the tert-butyl group as isobutylene (B52900) (C4H8), resulting in a prominent fragment ion. doaj.org Another characteristic fragmentation is the subsequent loss of carbon dioxide (CO2) from this fragment. doaj.org These fragmentation patterns are highly diagnostic for compounds containing a tert-butoxycarbonyl (Boc) group. doaj.orgnih.gov The accurate mass measurements provided by HRMS allow for the unambiguous determination of the compound's elemental formula, thereby confirming its structural integrity.

Table 1: Characteristic Mass Spectrometry Fragmentation Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 270.1419 | Protonated molecular ion |

| [M-C4H8+H]⁺ | 214.0790 | Loss of isobutylene |

Note: The m/z values are predicted for the free base form and will vary slightly based on isotopic distribution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. One-dimensional ¹H and ¹³C NMR spectra provide essential information about the chemical environment of each proton and carbon atom in the molecule. chemicalbook.com The ¹H NMR spectrum typically shows a characteristic singlet for the nine equivalent protons of the tert-butyl group, along with multiplets for the aromatic and aliphatic protons of the isoindoline ring system.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed for unambiguous assignment of all signals. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the isoindoline ring. HSQC spectra correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum. The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is crucial for confirming the stereochemistry at the C1 position.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₃ | ~1.5 (s, 9H) | ~28 |

| C (CH₃)₃ | - | ~82 |

| CH₂ (ring) | ~4.5-5.0 (m, 2H) | ~55 |

| CH (ring) | ~5.2-5.5 (m, 1H) | ~65 |

| Aromatic CH | ~7.2-7.6 (m, 4H) | ~122-130 |

| Aromatic C (quaternary) | - | ~135-140 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Chromatographic Methods for Purity Assessment and Isomer Separation in Synthetic Mixtures

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. bldpharm.com Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, can effectively separate the target compound from starting materials, byproducts, and other impurities.

Since this compound possesses a chiral center at the C1 position of the isoindoline ring, it can exist as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers and determining the enantiomeric excess (ee) of a given sample. nih.govnih.govmdpi.comcsfarmacie.cz This is often achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). mdpi.com The development of a robust chiral HPLC method is critical in synthetic processes where stereocontrol is important. nih.govnih.gov

Q & A

Q. Basic

- Medicinal chemistry : Acts as a chiral building block for protease inhibitors or receptor modulators due to its rigid isoindoline scaffold .

- Chemical biology : Used in photoaffinity labeling or PROTAC (proteolysis-targeting chimera) design to study protein interactions .

- Catalysis : As a ligand in asymmetric synthesis, leveraging its stereochemical properties .

How can researchers resolve contradictions in spectroscopic data for this compound?

Q. Advanced

- Cross-validation : Compare NMR data with X-ray crystallography results (via SHELXL refinement) to confirm stereochemical assignments .

- Dynamic effects : Investigate temperature-dependent NMR to detect conformational flexibility that may explain discrepancies in coupling constants .

- Computational modeling : Density functional theory (DFT) calculations (e.g., Gaussian) to predict NMR shifts or IR spectra, aligning with experimental data .

What are the challenges in optimizing reaction yields for its synthesis?

Q. Advanced

- Byproduct formation : Competing reactions during Boc protection (e.g., over-alkylation) require strict control of reagent stoichiometry and reaction time .

- Purification : Use of silica gel chromatography or recrystallization to isolate the hydrochloride salt from polar impurities .

- Scale-up : Transitioning from batch to flow chemistry for exothermic steps (e.g., HCl addition) to maintain yield consistency .

How should researchers assess the compound’s stability under different conditions?

Q. Advanced

- Forced degradation studies :

- Acid/Base hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h, followed by LC-MS to identify degradation products .

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds .

- Light sensitivity : Conduct UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) to assess photolytic degradation .

What computational methods support the study of its reactivity?

Q. Advanced

- Molecular docking : AutoDock or Schrödinger Suite to predict binding modes with biological targets (e.g., enzymes) .

- Reactivity prediction : Use of cheminformatics tools (e.g., RDKit) to simulate reaction pathways for functional group transformations .

- Electronic effects : Frontier molecular orbital (FMO) analysis via DFT to explain nucleophilic/electrophilic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.